Cas no 851947-05-2 (ethyl 4-oxo-3-phenyl-5-4-(propan-2-yloxy)benzamido-3H,4H-thieno3,4-dpyridazine-1-carboxylate)

Ethyl 4-oxo-3-phenyl-5-[4-(propan-2-yloxy)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a specialized heterocyclic compound featuring a thienopyridazine core functionalized with phenyl, isopropoxybenzamido, and ester groups. Its structural complexity makes it a valuable intermediate in pharmaceutical and agrochemical research, particularly for developing bioactive molecules. The presence of multiple reactive sites allows for further derivatization, enabling fine-tuning of physicochemical properties. The compound’s rigid fused-ring system may contribute to enhanced binding affinity in target interactions. Its synthetic versatility and potential for modular modifications make it useful in medicinal chemistry for exploring structure-activity relationships. Proper handling and storage under inert conditions are recommended due to its sensitivity.
ethyl 4-oxo-3-phenyl-5-4-(propan-2-yloxy)benzamido-3H,4H-thieno3,4-dpyridazine-1-carboxylate structure
851947-05-2 structure
Product name:ethyl 4-oxo-3-phenyl-5-4-(propan-2-yloxy)benzamido-3H,4H-thieno3,4-dpyridazine-1-carboxylate
CAS No:851947-05-2
MF:C25H23N3O5S
MW:477.53222489357
CID:6616254
PubChem ID:3648268

ethyl 4-oxo-3-phenyl-5-4-(propan-2-yloxy)benzamido-3H,4H-thieno3,4-dpyridazine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • AKOS024589981
    • ethyl 4-oxo-3-phenyl-5-[4-(propan-2-yloxy)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
    • 851947-05-2
    • AB00670146-01
    • F0641-0038
    • ethyl 4-oxo-3-phenyl-5-[(4-propan-2-yloxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate
    • ethyl 5-(4-isopropoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
    • ethyl 4-oxo-3-phenyl-5-4-(propan-2-yloxy)benzamido-3H,4H-thieno3,4-dpyridazine-1-carboxylate
    • Inchi: 1S/C25H23N3O5S/c1-4-32-25(31)21-19-14-34-23(20(19)24(30)28(27-21)17-8-6-5-7-9-17)26-22(29)16-10-12-18(13-11-16)33-15(2)3/h5-15H,4H2,1-3H3,(H,26,29)
    • InChI Key: RHRPOKNDEYTZPQ-UHFFFAOYSA-N
    • SMILES: S1C=C2C(C(=O)OCC)=NN(C3C=CC=CC=3)C(C2=C1NC(C1C=CC(=CC=1)OC(C)C)=O)=O

Computed Properties

  • Exact Mass: 477.13584202g/mol
  • Monoisotopic Mass: 477.13584202g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 8
  • Complexity: 789
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.3
  • Topological Polar Surface Area: 126Ų

ethyl 4-oxo-3-phenyl-5-4-(propan-2-yloxy)benzamido-3H,4H-thieno3,4-dpyridazine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0641-0038-5μmol
ethyl 4-oxo-3-phenyl-5-[4-(propan-2-yloxy)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
851947-05-2 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0641-0038-75mg
ethyl 4-oxo-3-phenyl-5-[4-(propan-2-yloxy)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
851947-05-2 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0641-0038-1mg
ethyl 4-oxo-3-phenyl-5-[4-(propan-2-yloxy)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
851947-05-2 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0641-0038-2mg
ethyl 4-oxo-3-phenyl-5-[4-(propan-2-yloxy)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
851947-05-2 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0641-0038-4mg
ethyl 4-oxo-3-phenyl-5-[4-(propan-2-yloxy)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
851947-05-2 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0641-0038-25mg
ethyl 4-oxo-3-phenyl-5-[4-(propan-2-yloxy)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
851947-05-2 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0641-0038-3mg
ethyl 4-oxo-3-phenyl-5-[4-(propan-2-yloxy)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
851947-05-2 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0641-0038-50mg
ethyl 4-oxo-3-phenyl-5-[4-(propan-2-yloxy)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
851947-05-2 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0641-0038-30mg
ethyl 4-oxo-3-phenyl-5-[4-(propan-2-yloxy)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
851947-05-2 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0641-0038-2μmol
ethyl 4-oxo-3-phenyl-5-[4-(propan-2-yloxy)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
851947-05-2 90%+
2μl
$57.0 2023-05-17

ethyl 4-oxo-3-phenyl-5-4-(propan-2-yloxy)benzamido-3H,4H-thieno3,4-dpyridazine-1-carboxylate Related Literature

Additional information on ethyl 4-oxo-3-phenyl-5-4-(propan-2-yloxy)benzamido-3H,4H-thieno3,4-dpyridazine-1-carboxylate

Chemical Profile of Ethyl 4-oxo-3-phenyl-5-[4-(propan-2-yloxy)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (CAS No. 851947-05-2)

Ethyl 4-oxo-3-phenyl-5-[4-(propan-2-yloxy)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate, identified by its CAS number 851947-05-2, is a complex organic compound that has garnered attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of heterocyclic derivatives, incorporating a thienopyridazine core with substituents that may contribute to its pharmacological properties.

The molecular structure of this compound is characterized by a thieno[3,4-d]pyridazine scaffold, which is a fused ring system consisting of a thiophene ring connected to a pyridazine ring. This particular arrangement of heterocyclic rings is known to be present in several bioactive molecules, suggesting that Ethyl 4-oxo-3-phenyl-5-[4-(propan-2-yloxy)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate may exhibit significant interactions with biological targets. The presence of an ester group at the 1-position and an amide linkage at the 5-position further enhances its structural complexity and potential for functionalization.

Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds due to their ability to modulate various biological pathways. The thienopyridazine core in Ethyl 4-oxo-3-phenyl-5-[4-(propan-2-yloxy)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has been implicated in activities such as anti-inflammatory, anticancer, and antimicrobial effects. These properties are attributed to the ability of thienopyridazine derivatives to interact with enzymes and receptors involved in cellular signaling.

The amide group in the molecule is another critical feature that may contribute to its biological activity. Amides are known to participate in hydrogen bonding interactions, which can be crucial for binding affinity and specificity. In particular, the benzamido moiety at the 5-position suggests potential interactions with proteins and enzymes that recognize amide functionalities. This could make Ethyl 4-oxo-3-phenyl-5-[4-(propan-2-yloxy)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate a valuable scaffold for developing novel therapeutic agents.

The propoxy group attached to the benzamido moiety adds another layer of complexity to the compound's structure. Propoxy groups are often found in pharmaceuticals due to their ability to influence solubility and metabolic stability. The presence of this group in Ethyl 4-oxo-3-phenyl-5-[4-(propan-2-yloxy)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate may enhance its bioavailability and reduce susceptibility to rapid degradation by enzymes such as cytochrome P450.

In terms of synthetic chemistry, the preparation of Ethyl 4-oxo-3-phenyl-5-[4-(propan-2-yloxy)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves multiple steps that require careful optimization. The synthesis typically starts with the formation of the thienopyridazine core followed by functionalization at various positions to introduce the amide and ester groups. Advanced techniques such as palladium-catalyzed cross-coupling reactions may be employed to achieve these transformations efficiently.

The pharmacological evaluation of this compound has been a subject of interest in recent research. Studies have shown that derivatives of thienopyridazine can exhibit inhibitory effects on various enzymes and receptors relevant to human diseases. For instance, some thienopyridazine compounds have demonstrated potential as kinase inhibitors, which are crucial for treating cancers and inflammatory disorders. The unique structural features of Ethyl 4-o x o -3 -phen y l -5 -[ 4 -( pro pa n -2 -yo xy)be nz a mid o ] -3 H , 4 H -thie no [ 3 , 4 -d ] py rid az ine -1 -car box y l ate suggest that it may possess similar activities.

Ongoing research is focused on elucidating the mechanisms through which these compounds exert their effects. High-throughput screening techniques combined with computational modeling have been instrumental in identifying promising candidates for further development. The use of structure-based drug design approaches allows researchers to optimize the molecular structure for improved binding affinity and selectivity.

The development of novel pharmaceuticals often involves iterative processes where initial hits are refined through medicinal chemistry interventions. In the case of Ethyl 4-o x o -3 -phen y l -5 -[ 4 -( pro pa n -2 -yo xy)be nz a mid o ] -3 H , 4 H -thie no [ 3 , 4 -d ] py rid az ine -1 -car box y l ate, modifications such as changes in substitution patterns or introduction of new functional groups can be explored to enhance its pharmacological profile.

In conclusion, Ethyl 4-o x o -3 -phen y l -5 -[ 4 -( pro pa n -2 -yo xy)be nz a mid o ] -3 H , 4 H -thie no [ 3 , 4 -d ] py rid az ine -1 car box y l ate (CAS No. 85194705) represents a promising candidate for further exploration in drug discovery. Its unique structural features and potential biological activities make it an attractive scaffold for developing novel therapeutic agents. Continued research efforts will likely uncover additional insights into its pharmacological properties and applications in medicine.

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